molecular formula C10H20N2 B060859 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole CAS No. 171974-61-1

2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole

Cat. No.: B060859
CAS No.: 171974-61-1
M. Wt: 168.28 g/mol
InChI Key: ULIYGCOBTQRJFX-UHFFFAOYSA-N
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Description

2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes . It may also interact with biological targets, disrupting microbial cell walls or interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective.

Properties

IUPAC Name

2-methyl-2,4-di(propan-2-yl)-1,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h7-8,11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYGCOBTQRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(NC1)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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